molecular formula C15H28N4O4S B13375815 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine

4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine

Cat. No.: B13375815
M. Wt: 360.5 g/mol
InChI Key: XFXVCDLLNCPOBN-UHFFFAOYSA-N
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Description

4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpiperidine with sulfonyl chloride to form 4-methylpiperidinyl sulfonyl chloride. This intermediate is then reacted with piperazine to form 4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine. Finally, this compound is reacted with morpholine in the presence of a coupling agent to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
  • 4-{4-[(4-Methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine

Uniqueness

4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine is unique due to its combination of three different nitrogen-containing rings, which can impart distinct chemical and biological properties. This structural complexity can lead to unique interactions with biological targets and novel material properties.

Properties

Molecular Formula

C15H28N4O4S

Molecular Weight

360.5 g/mol

IUPAC Name

[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H28N4O4S/c1-14-2-4-18(5-3-14)24(21,22)19-8-6-16(7-9-19)15(20)17-10-12-23-13-11-17/h14H,2-13H2,1H3

InChI Key

XFXVCDLLNCPOBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3

Origin of Product

United States

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